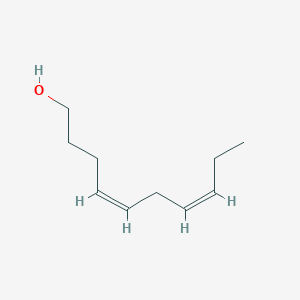

(Z,Z)-4,7-Decadienol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z)-deca-4,7-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKODDQZVUPANMP-CWWKMNTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104188-11-6 | |

| Record name | (4Z,7Z)-4,7-Decadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104188-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(Z,Z)-4,7-Decadienol: A Technical Guide to its Discovery, Isolation, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,Z)-4,7-Decadienol is a naturally occurring unsaturated alcohol that has garnered interest due to its presence in the essential oil of Acorus calamus and the role of its acetate (B1210297) derivative as an insect pheromone. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of this compound. Detailed experimental protocols for its isolation from natural sources and a proposed synthetic route via the Wittig reaction are presented. Furthermore, this guide summarizes the available quantitative data and discusses the compound's known biological significance in the context of insect chemical communication.

Discovery and Isolation

This compound, in its aldehyde form, (Z,Z)-4,7-decadienal, was first identified as a character impact compound in the essential oil of Acorus calamus L.[1]. The isolation of this volatile compound from its natural source is a multi-step process involving extraction and chromatographic purification.

Experimental Protocol: Isolation from Acorus calamus

This protocol outlines a general procedure for the extraction and isolation of this compound from the rhizomes of Acorus calamus, based on common methodologies for essential oil extraction.[2][3][4]

1.1.1. Materials and Reagents

-

Dried rhizomes of Acorus calamus

-

Deionized water

-

n-Hexane (or other suitable organic solvent, e.g., diethyl ether)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Clevenger-type apparatus

-

Rotary evaporator

-

Glassware for column chromatography

1.1.2. Extraction by Hydrodistillation

-

Freshly collected rhizomes of Acorus calamus are air-dried and ground into a coarse powder.

-

A known quantity of the powdered rhizomes (e.g., 500 g) is placed in a round-bottom flask with deionized water.[2]

-

The flask is connected to a Clevenger-type apparatus and heated to boiling.

-

The hydrodistillation is carried out for a sufficient duration (e.g., 3-6 hours) to extract the volatile essential oil.

-

The collected essential oil is separated from the aqueous layer.

1.1.3. Purification by Column Chromatography

-

The crude essential oil is dried over anhydrous sodium sulfate.

-

The dried oil is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is subjected to column chromatography on silica gel.

-

A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is used to elute the different fractions.

-

Fractions are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing this compound.

-

The fractions containing the pure compound are combined and the solvent is evaporated to yield isolated this compound.

1.1.4. Workflow for Isolation

Chemical Synthesis

The chemical synthesis of this compound with high stereoselectivity can be achieved through the Wittig reaction, a powerful method for forming carbon-carbon double bonds. The strategy involves the creation of two (Z)-configured double bonds in a sequential manner.

Proposed Synthetic Pathway

A plausible synthetic route starts from commercially available precursors and utilizes two successive Wittig reactions to install the (Z,Z)-diene system. The terminal alcohol functionality can be introduced at a later stage.

Experimental Protocol: Synthesis via Wittig Reaction

This hypothetical protocol is based on standard Wittig reaction conditions known to favor the formation of (Z)-alkenes.

2.2.1. Materials and Reagents

-

(3-Bromopropyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

(Z)-4-Heptenal

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

2.2.2. Step 1: Synthesis of (Z)-1-Bromo-4,7-decadiene

-

To a stirred suspension of (3-bromopropyl)triphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

-

Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.

-

Cool the reaction mixture back to -78 °C and add a solution of (Z)-4-heptenal in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield (Z)-1-bromo-4,7-decadiene.

2.2.3. Step 2: Synthesis of (Z,Z)-4,7-Decadienal

-

To a stirred solution of (triphenylphosphoranylidene)acetaldehyde in anhydrous DMSO at room temperature under an inert atmosphere, add NaH portion-wise.

-

Stir the mixture for 1 hour to form the corresponding ylide.

-

Add a solution of the bromide from Step 1 in anhydrous DMSO dropwise.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield (Z,Z)-4,7-decadienal.

2.2.4. Step 3: Reduction to this compound

-

To a stirred solution of (Z,Z)-4,7-decadienal in methanol at 0 °C, add NaBH₄ portion-wise.

-

Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield this compound.

Quantitative Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available physical and chemical properties of the related aldehyde and the alcohol itself.

| Property | (Z,Z)-4,7-Decadienal | This compound |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₈O |

| Molecular Weight | 152.23 g/mol | 154.25 g/mol |

| CAS Number | 22644-09-3 | 104188-11-6 |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| 1H NMR (Predicted) | δ 9.77 (t, 1H), 5.5-5.3 (m, 4H), 2.8-2.7 (m, 2H), 2.4-2.3 (m, 2H), 2.1-2.0 (m, 2H), 0.96 (t, 3H) | δ 5.5-5.3 (m, 4H), 3.65 (t, 2H), 2.8-2.7 (m, 2H), 2.1-2.0 (m, 4H), 1.6-1.5 (m, 2H), 0.96 (t, 3H) |

| 13C NMR (Predicted) | δ 202.5, 132.0, 129.5, 128.0, 125.0, 43.5, 27.0, 22.5, 20.5, 14.0 | δ 132.5, 130.0, 127.5, 125.5, 62.5, 32.5, 27.0, 25.5, 20.5, 14.0 |

| Mass Spectrum (EI) | Not available | Not available |

Note: Predicted NMR data is based on chemical shift correlations and may not represent exact experimental values.

Biological Significance and Signaling

The biological role of this compound itself is not well-documented. However, its acetate ester, (Z,Z)-4,7-decadienyl acetate, is a known sex pheromone of the lesser date moth, Batrachedra amydraula. Pheromones play a crucial role in the chemical communication of insects, mediating behaviors such as mating and aggregation.

The general mechanism of insect pheromone perception involves the detection of pheromone molecules by specialized olfactory sensory neurons located in the antennae. This interaction triggers a signal transduction cascade that ultimately leads to a behavioral response in the insect.

While specific studies on the biological activity of unsaturated decanols are limited, related unsaturated long-chain alcohols have been shown to possess various biological activities, including antimicrobial and anti-inflammatory properties. The unsaturated nature of this compound suggests it may also exhibit interesting biological properties worthy of further investigation. Unsaturated aldehydes, such as the precursor to the title compound, have been studied for their antibacterial action, which is thought to involve the disruption of bacterial cell membranes.

Conclusion

This compound is a fascinating natural product with a stereochemically defined structure. While its discovery is rooted in the analysis of essential oils, its synthesis presents a valuable exercise in stereoselective organic chemistry, primarily through the application of the Wittig reaction. The full extent of its biological activity remains an area ripe for further exploration, beyond its role as a precursor to an insect pheromone. This technical guide provides a foundational overview for researchers interested in the isolation, synthesis, and potential applications of this and related unsaturated long-chain alcohols. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and uncover its potential pharmacological activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Seasonal Variation in Essential Oil Compositions and Antioxidant Properties of Acorus calamus L. Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical profiling and antioxidant activities of essential oil from rhizomes of Acorus calamus L. | BIBECHANA [nepjol.info]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Dodecadienol Pheromones in the Codling Moth, Cydia pomonella

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (E,E)-8,10-dodecadien-1-ol, the primary sex pheromone of the codling moth, Cydia pomonella. This insect is a major agricultural pest, and understanding its pheromone production is critical for the development of effective and environmentally benign pest management strategies.

Overview of the Biosynthetic Pathway

The biosynthesis of the codling moth sex pheromone, known as codlemone, is a multi-step process that begins with common fatty acid metabolism and proceeds through a series of specialized enzymatic reactions within the female's pheromone gland. The pathway involves chain-shortening of a saturated fatty acid precursor, followed by two consecutive desaturation steps catalyzed by a single bifunctional enzyme, and finally, reduction to the active alcohol pheromone.[1]

Key Enzymatic Steps and Quantitative Data

The production of codlemone from the C16 precursor, palmitic acid, involves three main stages: chain shortening, desaturation, and reduction.

2.1. Chain Shortening: From Palmitic Acid to Lauric Acid

2.2. Desaturation: A Bifunctional Desaturase

A key enzyme in codlemone biosynthesis is a bifunctional Δ9 desaturase, designated as Cpo_CPRQ.[2][3] This enzyme, which is highly and exclusively expressed in the female pheromone gland, catalyzes two sequential reactions. First, it introduces a double bond at the Δ9 position of lauric acid (12:0) to form (E)-9-dodecenoic acid. Subsequently, the same enzyme acts on this mono-unsaturated intermediate to create a conjugated diene system, resulting in (E,E)-8,10-dodecadienoic acid.

Table 1: Functional Characterization of the Bifunctional Desaturase Cpo_CPRQ

| Substrate | Enzyme | Product(s) | Relative Abundance (%) | Reference |

| Lauric acid (12:0) | Cpo_CPRQ | (E)-9-dodecenoic acid | 9.4 | |

| Lauric acid (12:0) | Cpo_CPRQ | (E,E)-8,10-dodecadienoic acid | 5.5 |

Data obtained from heterologous expression in Camelina sativa seeds.

2.3. Reduction to the Final Pheromone

The final step in the biosynthesis of codlemone is the reduction of the fatty acyl precursor, (E,E)-8,10-dodecadienoic acid, to the corresponding alcohol, (E,E)-8,10-dodecadien-1-ol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). While the specific FAR involved in codlemone biosynthesis has not been fully characterized in the provided literature, FARs are a well-known class of enzymes in insect pheromone production.

Experimental Protocols

The elucidation of the codlemone biosynthetic pathway has been made possible through a combination of molecular and biochemical techniques.

3.1. Transcriptome Analysis of the Pheromone Gland

-

Objective: To identify candidate genes involved in pheromone biosynthesis.

-

Methodology:

-

Dissection of pheromone glands from female C. pomonella.

-

Extraction of total RNA from the glands.

-

Construction of a cDNA library and subsequent sequencing using next-generation sequencing platforms.

-

Bioinformatic analysis to identify transcripts encoding putative desaturases, reductases, and other relevant enzymes, often characterized by high expression levels in the pheromone gland compared to other tissues.

-

3.2. Heterologous Expression and Functional Characterization of Desaturases

-

Objective: To determine the function of candidate desaturase genes.

-

Methodology:

-

Cloning of the full-length coding sequence of the candidate desaturase gene (e.g., Cpo_CPRQ) into an expression vector suitable for a heterologous system (e.g., yeast Saccharomyces cerevisiae or insect cells).

-

Transformation of the expression vector into the host cells.

-

Supplementation of the culture medium with the putative fatty acid precursor (e.g., lauric acid).

-

Incubation to allow for gene expression and enzymatic activity.

-

Extraction of fatty acids from the yeast or insect cells.

-

Analysis of the fatty acid profile using gas chromatography-mass spectrometry (GC-MS) to identify the products of the enzymatic reaction.

-

3.3. Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Objective: To identify biologically active compounds in pheromone gland extracts.

-

Methodology:

-

Preparation of a crude extract from the female pheromone gland.

-

Separation of the extract components using a gas chromatograph.

-

Splitting of the column effluent, with one part directed to a flame ionization detector (FID) for chemical detection and the other directed to an antenna of a male codling moth.

-

Simultaneous recording of the FID signal and the electroantennogram (EAG) response from the antenna.

-

Peaks in the FID chromatogram that elicit a corresponding EAG response are identified as biologically active pheromone components.

-

Visualizing the Biosynthetic Pathway and Experimental Workflow

Caption: Biosynthetic pathway of codlemone in Cydia pomonella.

Caption: Experimental workflow for identifying and characterizing pheromone biosynthesis genes.

References

Chemical and physical properties of (Z,Z)-4,7-Decadienol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for (Z,Z)-4,7-Decadienol. This guide compiles the available information and supplements it with data from closely related compounds for comparative purposes. All data not explicitly for this compound is clearly indicated.

Introduction

This compound is a fatty alcohol, a class of organic compounds characterized by a long aliphatic chain.[1] It is a volatile organic compound found in nature, notably as a component of acorus oil essential oil and as a fragrance in certain orchids. Its molecular structure, featuring two cis-double bonds, suggests potential for interesting biological activity, a characteristic of many unsaturated alcohols.[2][3] Unsaturated alcohols exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities, with the nature of the activity influenced by chain length and the position of the double bonds.[2][3]

Chemical and Physical Properties

Table 1: General Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | - |

| Molecular Weight | 154.25 g/mol | - |

| Class | Fatty Alcohol |

Table 2: Physical Properties of (Z,Z)-4,7-Decadienal (for comparison)

| Property | Value | Source |

| CAS Number | 22644-09-3 | - |

| Molecular Formula | C₁₀H₁₆O | - |

| Molecular Weight | 152.23 g/mol | - |

| Boiling Point (Predicted) | 230.7 ± 19.0 °C | - |

| Density (Predicted) | 0.854 ± 0.06 g/cm³ | - |

| Water Solubility (Estimated) | 105.7 mg/L @ 25 °C | - |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, Mass Spectrometry, IR) for this compound is not currently available in public databases. Researchers undertaking work on this compound would need to perform these analyses to characterize it fully.

Experimental Protocols

Due to the limited published research on this compound, specific experimental protocols for its synthesis, purification, and analysis are not well-documented. However, general methods for the synthesis of unsaturated alcohols can be adapted. A plausible synthetic approach could involve the reduction of the corresponding aldehyde, (Z,Z)-4,7-Decadienal.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

General Protocol for Reduction of an Aldehyde to an Alcohol:

-

Dissolution: Dissolve the starting aldehyde (e.g., (Z,Z)-4,7-Decadienal) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a reaction flask.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude alcohol by vacuum distillation or column chromatography.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, the broader class of unsaturated alcohols is known to possess various biological activities. The activity is often dependent on the length of the carbon chain and the degree and position of unsaturation. For instance, some unsaturated fatty alcohols have demonstrated antioxidant and anti-obesity properties. The antibacterial activity of long-chain fatty alcohols has also been investigated, with efficacy varying based on chain length.

Given the absence of specific data for this compound, a logical workflow for investigating its potential biological activity is proposed below.

Caption: Logical workflow for the investigation of biological activity.

Conclusion

This compound is a naturally occurring unsaturated alcohol with potential for further scientific investigation. This guide highlights the current knowledge gap regarding its specific chemical, physical, and biological properties. The provided information on related compounds and general experimental approaches serves as a foundation for researchers and drug development professionals interested in exploring the characteristics and potential applications of this molecule. Further research is necessary to fully elucidate its properties and biological significance.

References

(Z,Z)-4,7-Decadienol: A Volatile Component in Floral Scents - A Technical Guide

Affiliation: Google Research

Abstract

(Z,Z)-4,7-Decadienol is a C10 unsaturated alcohol that has been identified as a volatile organic compound (VOC) in the floral scents of a select number of plant species. While less common than other C10 volatiles, its unique chemical structure suggests a potential role in specialized plant-pollinator interactions. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, analytical methodologies for its detection and quantification, and its putative ecological significance. This document is intended for researchers in chemical ecology, plant biology, and drug development who are interested in the complex chemistry of floral scents and their role in mediating biological interactions.

Introduction

Floral scents are complex mixtures of volatile organic compounds (VOCs) that play a crucial role in plant reproduction by attracting pollinators. The diversity of these chemical signals is vast, with subtle variations in composition leading to highly specific plant-pollinator relationships. Among the myriad of floral volatiles, unsaturated C10 compounds, including aldehydes and alcohols, are known to contribute to the characteristic fragrance of many flowers.

This compound is a specific isomer of decadienol that has been reported as a constituent of the essential oil of Acorus calamus (sweet flag) and as an uncommon fragrance component in certain orchids[1][2]. While its presence is not widespread, its structural features suggest a potential for high biological activity, particularly in mediating interactions with insects. This guide synthesizes the current knowledge on this compound, with a focus on its biochemical origins and the technical approaches required for its study.

Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed via the lipoxygenase (LOX) pathway, which is responsible for the formation of numerous fatty acid-derived volatiles in plants. This pathway is initiated by the oxidative cleavage of polyunsaturated fatty acids. While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the known mechanisms for the formation of other C10 aldehydes.

The likely precursor for this compound is linolenic acid (a C18 fatty acid). The pathway likely involves the following key steps:

-

Lipoxygenase (LOX) Action: Linolenic acid is oxygenated by a specific lipoxygenase to form a hydroperoxide intermediate.

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by a hydroperoxide lyase to yield a C10 aldehyde, likely (Z,Z)-4,7-Decadienal.

-

Alcohol Dehydrogenase (ADH) Reduction: Finally, (Z,Z)-4,7-Decadienal is reduced to this compound by an alcohol dehydrogenase. The conversion of aldehydes to their corresponding alcohols is a common enzymatic reaction in plants, often involved in detoxifying reactive aldehydes and producing signaling molecules[3][4].

dot

Caption: Putative biosynthetic pathway of this compound.

Occurrence and Quantitative Data

This compound and its corresponding aldehyde are not commonly reported in surveys of floral scents. Their known occurrences are limited to a few plant species. Quantitative data on the emission rates of these specific compounds from floral tissues are scarce in the scientific literature. The table below summarizes the known occurrences and includes data for a related C10 aldehyde to provide context.

| Compound | Plant Species | Plant Part | Emission Rate / Relative Abundance | Reference |

| This compound | Acorus calamus | Essential oil | Not specified | |

| This compound | Orchidaceae (unspecified) | Floral scent | Uncommon component | |

| (E,E)-2,4-Decadienal | Orchis purpurea | Inflorescence | 0.62% of essential oil | |

| Decanal | Various flowers | Floral scent | Varies (e.g., ng/g/h) |

Experimental Protocols

The analysis of this compound in floral scents requires sensitive analytical techniques due to its likely low abundance. The following sections detail the standard experimental protocols for the collection, identification, and functional analysis of this and similar volatile compounds.

Headspace Volatile Collection and GC-MS Analysis

Objective: To collect and identify volatile compounds emitted from floral tissues.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

-

Sample Preparation: Freshly excised flowers or intact flowering plants are placed in a clean, inert glass chamber.

-

Volatile Trapping: A SPME fiber (e.g., 65 µm PDMS/DVB) is exposed to the headspace of the chamber for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-30°C).

-

GC-MS Analysis:

-

The SPME fiber is inserted into the heated injection port of a gas chromatograph for thermal desorption of the trapped volatiles.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5-10°C/min to 250°C and held for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-400.

-

-

Compound Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

dot

Caption: HS-SPME-GC-MS experimental workflow.

Electroantennography (EAG)

Objective: To assess the olfactory response of an insect's antenna to this compound.

Methodology: Electroantennography measures the electrical potential changes from an insect antenna in response to an odorant.

Protocol:

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized insect (e.g., a bee or moth). The base and tip of the antenna are placed in contact with two electrodes containing a conductive solution (e.g., insect Ringer's solution).

-

Odorant Delivery: A solution of this compound in a suitable solvent (e.g., hexane (B92381) or mineral oil) is applied to a filter paper strip inside a Pasteur pipette. A puff of purified, humidified air is passed through the pipette to deliver the odorant to the antenna.

-

Signal Recording: The electrical signal from the antenna is amplified and recorded using a specialized data acquisition system. The amplitude of the negative voltage deflection (the EAG response) is measured.

-

Data Analysis: The EAG responses to the test compound are compared to the responses to a negative control (solvent only) and a positive control (a known EAG-active compound).

dot

References

Olfactory Receptor Response to (Z,Z)-4,7-Decadienol: A Technical Guide

Affiliation: Google Research

Abstract

The detection of specific semiochemicals is crucial for insect survival and reproduction. (Z,Z)-4,7-Decadienol is a C10 dienol that has been identified as a component of floral scents and a potential insect pheromone. Understanding the olfactory receptors (ORs) that detect this compound is key to deciphering the chemical ecology of various insect species and developing novel pest management strategies. This technical guide provides a comprehensive overview of the methodologies used to characterize the response of an insect olfactory receptor to this compound. While a specific receptor for this compound has not yet been deorphanized in published literature, this document presents a hypothetical case study based on established experimental protocols and data presentation formats prevalent in the field of insect olfaction. The guide is intended for researchers, scientists, and drug development professionals working on insect sensory neurobiology and chemical ecology.

Introduction

Insects rely on a sophisticated olfactory system to perceive a vast array of volatile organic compounds that signal the presence of food, mates, predators, and oviposition sites.[1] Olfactory receptors (ORs), located on the dendrites of olfactory sensory neurons (OSNs), are the primary determinants of odor recognition.[1][2] Insect ORs are a unique class of ligand-gated ion channels, typically forming a heteromeric complex composed of a highly conserved co-receptor (Orco) and a variable odorant-specific receptor (ORx) that confers ligand specificity.[2]

This compound is a semiochemical of interest due to its presence in plant volatiles and its potential role in insect communication. The characterization of its cognate receptor is a critical step in understanding its ecological significance. This guide outlines the key experimental workflows for identifying and functionally characterizing an olfactory receptor for this compound, from initial electrophysiological screening to heterologous expression and detailed response profiling.

Electrophysiological Screening for this compound Responsive Olfactory Sensory Neurons

The initial step in identifying a receptor for a specific ligand is to pinpoint the olfactory sensory neurons that respond to it. Two primary electrophysiological techniques are employed for this purpose: Electroantennography (EAG) and Single Sensillum Recording (SSR).

Electroantennography (EAG)

EAG provides a measure of the summed electrical response of the entire antenna to an odorant stimulus. It is a rapid screening tool to determine if an insect's antenna can detect the compound of interest.

Experimental Protocol: Electroantennography (EAG)

-

Insect Preparation: An adult insect is anesthetized by cooling. The head is excised and mounted onto a holder with conductive gel.

-

Electrode Placement: A glass capillary recording electrode, filled with a saline solution (e.g., Ringer's solution), is placed over the tip of the antenna. A reference electrode is inserted into the back of the head capsule.

-

Odorant Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A defined volume of air containing a known concentration of this compound is injected into the airstream for a set duration (e.g., 500 ms).

-

Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative voltage deflection is measured as the EAG response.

-

Controls: A solvent control (e.g., hexane) and a known general odorant (e.g., 1-hexanol) are used as negative and positive controls, respectively.

Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual OSNs housed within a single sensillum. This technique provides high-resolution information about the specificity and sensitivity of individual neurons.

Experimental Protocol: Single Sensillum Recording (SSR)

-

Insect Preparation: The insect is immobilized in a plastic pipette tip with the antenna exposed and stabilized with dental wax.

-

Electrode Placement: A sharpened tungsten recording electrode is inserted into the base of a targeted sensillum (e.g., a sensilla trichodea). A reference electrode is inserted into the eye.

-

Odorant Delivery: A continuous stream of humidified air is directed over the antenna. Puffs of air (e.g., 500 ms) carrying this compound are introduced into the airstream.

-

Data Acquisition: The electrical activity of the OSNs is recorded. The number of spikes in the 1 second following stimulus onset is counted and the spontaneous firing rate is subtracted to determine the response.

-

Data Analysis: Spike sorting software is used to distinguish the responses of different OSNs within the same sensillum based on spike amplitude and shape.

Heterologous Expression and Functional Characterization of a Candidate Olfactory Receptor

Once a responsive OSN is identified, molecular techniques are used to identify the specific OR expressed in that neuron. The candidate OR is then functionally expressed in a heterologous system to confirm its response to this compound and to perform detailed pharmacological characterization. The Xenopus laevis oocyte expression system coupled with two-electrode voltage clamp (TEVC) is a widely used method for this purpose.[3]

Hypothetical Receptor Identification

For the purpose of this guide, we will designate a hypothetical olfactory receptor, SlitORx, from the cotton leafworm, Spodoptera littoralis, as the candidate receptor for this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

-

Oocyte Preparation: Stage V-VII oocytes are harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with 50 nl of a solution containing cRNA encoding the candidate receptor (SlitORx) and the co-receptor (SlitOrco) at a 1:1 ratio (e.g., 25 ng of each). Control oocytes are injected with water or Orco-only cRNA. Injected oocytes are incubated for 3-7 days at 18°C.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with Ringer's buffer. Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. The membrane potential is clamped at a holding potential of -80 mV.

-

Odorant Application: this compound, dissolved in DMSO and diluted in Ringer's buffer, is applied to the oocyte for a specific duration (e.g., 20 seconds).

-

Data Acquisition: The inward current induced by the activation of the OR is recorded. The peak current amplitude is measured.

Quantitative Data Presentation

The following tables present hypothetical quantitative data for the response of SlitORx to this compound and related compounds, as would be determined by TEVC experiments.

Table 1: Response Profile of Hypothetical Receptor SlitORx to a Panel of C10 Compounds.

| Compound | Structure | Concentration (M) | Mean Inward Current (nA) ± SEM (n=5) |

| This compound | CH₃CH₂CH=CHCH₂CH=CH(CH₂)₂CHO | 10⁻⁵ | 1520 ± 125 |

| (Z,E)-4,7-Decadienol | CH₃CH₂CH=CHCH₂CH=CH(CH₂)₂CHO | 10⁻⁵ | 450 ± 45 |

| (E,Z)-4,7-Decadienol | CH₃CH₂CH=CHCH₂CH=CH(CH₂)₂CHO | 10⁻⁵ | 380 ± 38 |

| (E,E)-4,7-Decadienol | CH₃CH₂CH=CHCH₂CH=CH(CH₂)₂CHO | 10⁻⁵ | 150 ± 20 |

| (Z)-4-Decenol | CH₃(CH₂)₄CH=CH(CH₂)₂CHO | 10⁻⁵ | 80 ± 15 |

| (Z)-7-Decenol | CH₃CH₂CH=CH(CH₂)₅CHO | 10⁻⁵ | 65 ± 12 |

| Decanol | CH₃(CH₂)₉OH | 10⁻⁵ | < 10 |

| Control (Ringer's) | - | - | < 5 |

Table 2: Dose-Response Characteristics of Hypothetical Receptor SlitORx to this compound.

| Concentration (M) | Mean Inward Current (nA) ± SEM (n=5) |

| 10⁻⁸ | 150 ± 22 |

| 10⁻⁷ | 680 ± 55 |

| 10⁻⁶ | 1250 ± 110 |

| 10⁻⁵ | 1520 ± 125 |

| 10⁻⁴ | 1550 ± 130 |

| EC₅₀ | ~5.2 x 10⁻⁷ M |

In Vivo Functional Imaging

Calcium imaging is a powerful technique to visualize the activity of specific OSNs in a more intact preparation, providing spatial and temporal information about odor processing.

Experimental Protocol: Antennal Lobe Calcium Imaging

-

Fly Preparation: A transgenic fly expressing a genetically encoded calcium indicator (e.g., GCaMP) in specific OSNs is used. The fly is mounted in a custom holder, and a small window is cut in the head cuticle to expose the antennal lobes.

-

Imaging Setup: The preparation is placed under a fluorescence microscope equipped with a camera.

-

Odorant Stimulation: Odorants are delivered as described for electrophysiology.

-

Data Acquisition: Changes in fluorescence intensity in specific glomeruli of the antennal lobe upon odorant stimulation are recorded.

-

Data Analysis: The change in fluorescence (ΔF/F) is calculated to quantify the response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Insect Olfactory Signal Transduction Pathway.

Caption: Workflow for Olfactory Receptor Characterization.

Conclusion

This technical guide provides a detailed framework for the functional characterization of an olfactory receptor responsive to this compound. By combining electrophysiological, molecular, and heterologous expression techniques, researchers can elucidate the specific receptors involved in the detection of this important semiochemical. The hypothetical data and detailed protocols presented here serve as a practical resource for designing and executing experiments in the field of insect olfaction. The deorphanization of such receptors is fundamental to advancing our understanding of chemical communication in insects and will facilitate the development of targeted and environmentally friendly pest control strategies.

References

The Enigmatic Presence of (Z,Z)-4,7-Decadienol in Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-4,7-Decadienol is a C10 unsaturated fatty alcohol that contributes to the complex volatile profiles of certain plant species. While not as widespread as other floral scent compounds, its unique structure and sensory properties make it a subject of interest for researchers in fields ranging from chemical ecology to fragrance chemistry and drug discovery. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and its related aldehyde in plant essential oils, details the analytical methodologies for their identification, and proposes a plausible biosynthetic pathway.

Natural Occurrence of this compound and Related Compounds

This compound has been identified as a volatile component in the essential oil of Acorus calamus L. (Sweet Flag) and as an uncommon fragrance component in certain orchid species.[1] While quantitative data for the alcohol is scarce in publicly available literature, its corresponding aldehyde, (Z,Z)-4,7-decadienal, is recognized as a significant "character impact compound" in the oil of Acorus calamus L.[1] The Pherobase database also lists several orchid species as producers of (Z,Z)-4,7-decadienal, suggesting the potential co-occurrence of the alcohol.

Table 1: Quantitative Data on this compound and (Z,Z)-4,7-Decadienal in Plant Essential Oils

| Plant Species | Family | Plant Part | Compound | Concentration/Presence | Reference |

| Acorus calamus L. | Araceae | Rhizome | This compound | Reported as a volatile component | [1] |

| Acorus calamus L. | Araceae | Rhizome | (Z,Z)-4,7-Decadienal | Identified as a character impact compound | [1] |

| Aerangis modesta | Orchidaceae | Flower | (Z,Z)-4,7-Decadienal | Reported as a floral compound | [2] |

| Gongora cruciformis | Orchidaceae | Flower | (Z,Z)-4,7-Decadienal | Reported as a floral compound |

Note: Specific quantitative data for this compound remains largely unpublished. The presence of the related aldehyde is a strong indicator of the potential presence of the alcohol.

Experimental Protocols

The identification and quantification of this compound in plant essential oils typically involve the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Volatile Compounds

a. Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive and solvent-free method ideal for analyzing the volatiles of living plant tissues, such as flowers.

-

Materials: SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), vials with septa, heating block or water bath.

-

Protocol:

-

Enclose the plant material (e.g., a single orchid flower) in a sealed vial.

-

Expose the SPME fiber to the headspace above the plant material for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-40°C).

-

The volatile compounds adsorb to the fiber coating.

-

Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

-

b. Hydrodistillation: This is a classic method for extracting essential oils from larger quantities of plant material, such as Acorus calamus rhizomes.

-

Materials: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Protocol:

-

Place the fresh or dried plant material in the round-bottom flask with a sufficient amount of water.

-

Heat the flask to boiling. The steam and volatile compounds will rise and then be condensed.

-

The essential oil, being immiscible with water, is collected in a graduated tube.

-

The collected oil can then be diluted in a suitable solvent for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 3-5°C/min).

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

-

Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic standard. In the absence of a standard, tentative identification can be made by comparing the mass spectrum with commercial libraries (e.g., NIST, Wiley).

Proposed Biosynthetic Pathway

The biosynthesis of C10 unsaturated alcohols like this compound in plants is likely derived from fatty acid metabolism. While the specific enzymatic steps for this compound have not been elucidated, a plausible pathway can be proposed based on known lipid metabolic pathways in plants.

The pathway likely begins with the biosynthesis of fatty acids in the plastids. Through a series of desaturation and chain-shortening events, a C10 unsaturated fatty acid precursor is formed. This precursor is then activated to its acyl-CoA or acyl-ACP form. A fatty acyl-CoA/ACP reductase would then catalyze the reduction of the carboxyl group to an aldehyde, and subsequently to the final alcohol, this compound.

Conclusion and Future Directions

The natural occurrence of this compound in plant essential oils presents an intriguing area for further research. While its presence has been noted in Acorus calamus and some orchids, detailed quantitative studies across a wider range of plant species are needed. The elucidation of the specific enzymes and genes involved in its biosynthesis would provide valuable insights into the metabolic pathways that generate this unique C10 unsaturated alcohol. Such knowledge could have significant applications in the fields of synthetic biology for the production of novel fragrance compounds and in understanding the chemical ecology of plant-pollinator interactions. For drug development professionals, the unique chemical structure of this compound may warrant investigation for potential bioactive properties.

References

The Elusive Stereochemistry-Activity Relationship of 4,7-Decadienol: A Gap in Pheromone Research

Despite the well-established principle that stereochemistry is paramount in the biological activity of insect pheromones, a comprehensive understanding of the specific roles of the stereoisomers of 4,7-decadienol remains a notable gap in the scientific literature. An in-depth review of available research reveals a significant scarcity of quantitative data and detailed experimental protocols comparing the biological activities of the four potential stereoisomers of this unsaturated alcohol. This lack of information hinders the development of highly specific and effective pest management strategies that could leverage these stereochemical nuances.

While research on other insect pheromones, such as codlemone, the primary sex pheromone of the codling moth (Cydia pomonella), has extensively documented the distinct biological effects of different isomers, similar comprehensive studies on 4,7-decadienol are conspicuously absent. For instance, electroantennography (EAG) and single-sensillum recording studies on codling moth have elucidated the specific neuronal responses to different geometric isomers of its pheromone and related compounds. This level of detailed investigation has yet to be applied to the stereoisomers of 4,7-decadienol.

The current body of knowledge is largely limited to the identification of the (4Z,7Z)-isomer in some natural sources and general discussions on the importance of stereoisomerism in chemical ecology. The synthesis of all four stereoisomers of related compounds like 4-methylheptan-3-ol has been reported, demonstrating the feasibility of such chemical investigations and highlighting the differential activity of each stereoisomer as a pheromone. This underscores the potential for similar discoveries with 4,7-decadienol, yet the specific research has not been published.

Consequently, it is not possible to provide a detailed technical guide with quantitative data tables comparing the biological activity (e.g., EC₅₀, IC₅₀, binding affinities) of the stereoisomers of 4,7-decadienol. Furthermore, the absence of such studies means that detailed experimental protocols for their bioassays and any elucidated signaling pathways are also unavailable.

To advance the understanding of chemical communication in insects that utilize 4,7-decadienol, future research should prioritize the following:

-

Stereoselective Synthesis: The development of robust synthetic routes to obtain all four stereoisomers of 4,7-decadienol in high purity.

-

Quantitative Bioassays: Conducting comprehensive biological assays, including electroantennography (EAG), single-sensillum recording (SSR), and behavioral assays (e.g., wind tunnel and field trapping experiments), to quantify the activity of each stereoisomer.

-

Mechanism of Action Studies: Investigation into the olfactory receptor neurons and signaling pathways involved in the perception of these stereoisomers.

Such studies are critical for a complete understanding of the chemical ecology of relevant insect species and for the development of next-generation, highly selective, and environmentally benign pest management tools. Until such research is conducted and published, the precise biological roles of the individual stereoisomers of 4,7-decadienol will remain an open and important question in the field of chemical ecology.

A Technical Deep Dive into the Environmental Journey and Toxicological Profile of Synthetic Pheromones

For the attention of researchers, scientists, and drug development professionals, this in-depth guide explores the environmental fate and toxicological impact of synthetic pheromones, crucial components in modern integrated pest management strategies. This document synthesizes available data on their persistence, degradation pathways, and effects on non-target organisms, providing a comprehensive resource for risk assessment and sustainable product development.

Synthetic pheromones, prized for their species-specificity and non-toxic mode of action in pest control, are considered environmentally benign alternatives to conventional pesticides.[1][2] Their ephemeral nature, characterized by rapid degradation in the environment, further bolsters their favorable ecological profile.[1] However, a thorough understanding of their environmental dynamics and potential ecotoxicological effects is paramount for their responsible and effective use.

Environmental Fate: Persistence and Degradation

The environmental persistence of synthetic pheromones is a key determinant of their potential impact. Generally, these compounds are susceptible to various degradation processes, limiting their accumulation in soil, water, and air. The rate of degradation is influenced by a multitude of factors including the chemical structure of the pheromone, and environmental conditions such as temperature, UV radiation, and microbial activity.[3]

Degradation in Soil:

The fate of synthetic pheromones in soil is governed by a combination of biotic and abiotic processes. Microbial degradation is a significant pathway for the breakdown of many organic compounds in soil, including pheromones.[4] The rate of this biodegradation is dependent on soil type, moisture content, temperature, and the composition of the microbial community.

Abiotic degradation mechanisms in soil include hydrolysis and photolysis on the soil surface. The persistence of a pheromone in soil is often expressed as its half-life (t½), the time it takes for 50% of the initial concentration to dissipate.

Table 1: Environmental Fate of Selected Synthetic Pheromones in Soil

| Pheromone | Target Pest | Soil Half-life (t½) | Key Degradation Processes | Conditions |

| Grandlure | Boll weevil (Anthonomus grandis) | Data not readily available in quantitative form, but oxidative decomposition is a known pathway. | Oxidation | Not specified |

Degradation in Aquatic Systems:

When synthetic pheromones enter aquatic environments, they are subject to hydrolysis, photolysis, and microbial degradation. The rate of hydrolysis is pH-dependent, while photolysis is influenced by the intensity and wavelength of sunlight. The water solubility of the pheromone also plays a crucial role in its distribution and degradation in the water column and sediment.

Table 2: Environmental Fate of Selected Synthetic Pheromones in Water

| Pheromone | Target Pest | Aquatic Half-life (t½) | Key Degradation Processes | Conditions |

| Grandlure | Boll weevil (Anthonomus grandis) | Subject to degradation in water. | Not specified | Not specified |

Atmospheric Degradation:

Due to their volatile nature, a significant portion of applied synthetic pheromones is released into the atmosphere. In the air, they are primarily degraded by photo-oxidation, reacting with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). The atmospheric lifetime of these compounds is typically short, often on the order of hours, limiting their potential for long-range transport.

Table 3: Atmospheric Lifetime of Volatile Organic Compounds (Illustrative)

| Compound | Typical Atmospheric Lifetime | Primary Degradation Pathway |

| Various Volatile Organic Compounds | Hours to days | Reaction with OH radicals |

Degradation Pathways

The breakdown of synthetic pheromones results in the formation of various transformation products. Understanding these pathways is essential for a complete environmental risk assessment. For instance, fatty acid-derived pheromones can be metabolized by microorganisms through pathways similar to those for natural fatty acids. Aldehyde pheromones are often oxidized to their corresponding carboxylic acids.

Below is a generalized representation of a fatty acid-derived pheromone degradation pathway.

Figure 1: Generalized microbial degradation pathway of a fatty acid-derived pheromone.

Ecotoxicology: Effects on Non-Target Organisms

A major advantage of synthetic pheromones is their high species-specificity, which generally results in a low risk to non-target organisms. However, it is still crucial to assess their potential toxicity to a range of non-target species to ensure their environmental safety.

Toxicity to Terrestrial Non-Target Arthropods:

Beneficial insects, such as pollinators and natural enemies of pests, are of particular concern in ecotoxicological assessments. Standardized tests are used to determine the acute and chronic toxicity of chemical substances to these organisms.

Table 4: Acute Toxicity of Selected Compounds to Honeybees (Apis mellifera) (Illustrative)

| Compound | Oral LD50 (µ g/bee ) | Contact LD50 (µ g/bee ) |

| Imidacloprid (insecticide) | 0.0037 - 0.024 | 0.024 - 0.081 |

| Deltamethrin (insecticide) | 0.05 | 0.025 |

Toxicity to Aquatic Organisms:

The potential impact of synthetic pheromones on aquatic life is assessed using standard indicator species such as fish, invertebrates (e.g., Daphnia magna), and algae.

Table 5: Acute Toxicity of Selected Compounds to Aquatic Organisms (Illustrative)

| Compound | Species | 96-hour LC50 (mg/L) | 48-hour EC50 (mg/L) |

| Permethrin (insecticide) | Rainbow Trout (Oncorhynchus mykiss) | 0.002 - 0.03 | - |

| Permethrin (insecticide) | Daphnia magna | - | 0.0002 - 0.0006 |

Toxicity to Soil Organisms:

Earthworms are key indicators of soil health. Chronic toxicity tests, such as the earthworm reproduction test, are used to evaluate the long-term effects of substances on these important organisms.

Table 6: Chronic Toxicity of Triclosan to Earthworms (Eisenia fetida) (Illustrative)

| Endpoint | NOEC (mg/kg soil) | LOEC (mg/kg soil) |

| Reproduction | < 10 | 10 |

Note: Data for a different class of chemical is provided as a specific example of this type of toxicological data.

Experimental Protocols

The assessment of the environmental fate and toxicology of synthetic pheromones relies on standardized and validated experimental protocols. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Environmental Fate Testing

-

OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline details a laboratory method to assess the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test involves treating soil samples with the test substance and incubating them in the dark under controlled temperature and moisture. Samples are taken at various intervals to analyze for the parent compound and its transformation products.

Figure 2: Workflow for OECD 307 - Aerobic and Anaerobic Transformation in Soil.

-

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This guideline describes a method to evaluate the degradation of a chemical in water-sediment systems. The test substance is added to the water phase, and the system is incubated in the dark. The distribution and transformation of the substance in both the water and sediment phases are monitored over time.

Ecotoxicology Testing

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This is a 48-hour test to determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia (EC50). Young daphnids are exposed to a series of concentrations of the test substance.

Figure 3: Workflow for OECD 202 - Daphnia sp. Acute Immobilisation Test.

-

OECD 203: Fish, Acute Toxicity Test: This 96-hour test determines the concentration of a substance that is lethal to 50% of the test fish (LC50). Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

-

OECD 222: Earthworm Reproduction Test: This is a chronic toxicity test that assesses the effects of a chemical on the reproduction and growth of earthworms over a period of eight weeks. Adult earthworms are exposed to different concentrations of the test substance mixed into artificial soil. Endpoints include adult mortality, changes in biomass, and the number of offspring produced.

Analytical Methodologies

Accurate quantification of synthetic pheromones and their degradation products in environmental matrices is essential for fate and toxicology studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed. Sample preparation often involves extraction techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Figure 4: General analytical workflow for pheromone residue analysis.

Conclusion

The available evidence suggests that synthetic pheromones, due to their specificity and rapid degradation, pose a low risk to the environment compared to conventional insecticides. However, this technical guide highlights the need for more comprehensive, publicly available data on the environmental fate and toxicology of a wider range of commercially used synthetic pheromones. Adherence to standardized testing protocols, such as those provided by the OECD, is crucial for generating reliable data for robust environmental risk assessments. Continued research in this area will further support the development and implementation of sustainable and ecologically sound pest management strategies.

References

Methodological & Application

Stereoselective Synthesis of (Z,Z)-4,7-Decadienol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z,Z)-4,7-decadienol, a volatile organic compound found in some essential oils and utilized as a fragrance component.[1] Two primary synthetic strategies are presented: a sequential Wittig reaction approach and a Z-selective cross-metathesis pathway. Both methods offer high stereoselectivity for the desired (Z,Z)-isomer.

Introduction

This compound is a valuable chemical intermediate and fragrance component. Its synthesis requires precise control over the geometry of two carbon-carbon double bonds. The protocols outlined below leverage modern synthetic methodologies to achieve high yields and stereoselectivity, crucial for applications in research and development.

Synthetic Strategies

Two effective routes for the synthesis of this compound are detailed:

-

Sequential Wittig Reaction: This classic yet reliable method involves the construction of the dienol backbone in a stepwise manner. A Z-selective Wittig reaction is first used to create a mono-unsaturated intermediate, which is then subjected to a second Wittig reaction to install the second Z-double bond. This approach offers good control over the stereochemistry at each step. Non-stabilized ylides are known to predominantly yield (Z)-alkenes.[2][3]

-

Z-Selective Cross-Metathesis: This modern approach utilizes advanced ruthenium or molybdenum catalysts to directly couple two olefin fragments with high Z-selectivity.[2][4] This method can be more atom-economical and may involve fewer synthetic steps compared to the Wittig approach. Catalytic Z-selective cross-metathesis can produce disubstituted alkenes with greater than 98% Z selectivity and in high yields.

Route 1: Sequential Wittig Reaction

This synthetic pathway involves three main stages:

-

Synthesis of the intermediate, (Z)-4-heptenal.

-

A second Wittig reaction to form (Z,Z)-4,7-decadienal.

-

Reduction of the dienal to the target dienol.

Caption: Synthetic workflow for the sequential Wittig reaction route.

Experimental Protocols: Route 1

Stage 1: Synthesis of (Z)-4-Heptenal

This stage involves the oxidation of a commercially available starting material, 4-penten-1-ol, to the corresponding aldehyde, followed by a Z-selective Wittig reaction.

1a: Oxidation of 4-Penten-1-ol to 4-Pentenal

-

Materials: 4-Penten-1-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or Silica (B1680970) Gel.

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of 4-penten-1-ol (1.0 equivalent) in DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude 4-pentenal, which can be used in the next step without further purification.

-

1b: Wittig Reaction to form (Z)-4-Heptenal

-

Materials: Ethyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-Pentenal, Tetrahydrofuran (THF), Diethyl ether.

-

Procedure:

-

To a suspension of ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add n-BuLi (1.1 equivalents) dropwise.

-

Allow the resulting deep red solution of the ylide to stir at room temperature for 1 hour.

-

Cool the ylide solution to -78 °C and add a solution of 4-pentenal (1.0 equivalent) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford (Z)-4-heptenal.

-

Stage 2: Wittig Reaction to form (Z,Z)-4,7-Decadienal

-

Materials: Propyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, (Z)-4-Heptenal, Tetrahydrofuran (THF), Diethyl ether.

-

Procedure:

-

Prepare the propyltriphenylphosphonium ylide by reacting propyltriphenylphosphonium bromide (1.1 equivalents) with n-BuLi (1.1 equivalents) in anhydrous THF at 0 °C, followed by stirring at room temperature for 1 hour, similar to the procedure in Stage 1b.

-

Cool the ylide solution to -78 °C and add a solution of (Z)-4-heptenal (1.0 equivalent) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up the reaction as described in Stage 1b.

-

Purify the crude product by column chromatography on silica gel to yield (Z,Z)-4,7-decadienal.

-

Stage 3: Reduction of (Z,Z)-4,7-Decadienal to this compound

-

Materials: (Z,Z)-4,7-Decadienal, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Dichloromethane (DCM).

-

Procedure:

-

Dissolve (Z,Z)-4,7-decadienal (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Quantitative Data: Route 1

| Step | Product | Typical Yield (%) | Stereoselectivity (Z:E) |

| 1a | 4-Pentenal | 70-80 | N/A |

| 1b | (Z)-4-Heptenal | 60-75 | >95:5 |

| 2 | (Z,Z)-4,7-Decadienal | 55-70 | >95:5 (for the newly formed double bond) |

| 3 | This compound | 85-95 | N/A |

Yields and selectivities are representative and can vary based on specific reaction conditions and substrate purity.

Route 2: Z-Selective Cross-Metathesis

This approach offers a more convergent synthesis, potentially forming the (Z,Z)-diene framework in a single step from readily available olefin precursors. The choice of a Z-selective catalyst is critical for the success of this route.

Caption: Synthetic workflow for the Z-selective cross-metathesis route.

Experimental Protocol: Route 2

-

Materials: 4-Penten-1-ol, 1-Butene, Z-selective Ruthenium or Molybdenum catalyst (e.g., Grubbs or Hoveyda-Grubbs second generation catalysts combined with a photocatalyst for Z-selectivity, or specific Z-selective catalysts), Dichloromethane (DCM) or Toluene.

-

Procedure:

-

In a glovebox, dissolve the Z-selective metathesis catalyst (1-5 mol%) in anhydrous, degassed DCM or toluene.

-

Add 4-penten-1-ol (1.0 equivalent) to the catalyst solution.

-

Bubble a slow stream of 1-butene gas through the reaction mixture or add a pre-determined amount of liquefied 1-butene.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Quantitative Data: Route 2

| Product | Catalyst | Typical Yield (%) | Stereoselectivity (Z,Z : other isomers) |

| This compound | Z-selective Ru or Mo catalyst | 60-85 | >95:5 |

Yields and selectivities are highly dependent on the specific catalyst, substrates, and reaction conditions employed.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.55-5.30 (m, 4H, olefinic protons), 3.65 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.80 (t, J = 6.8 Hz, 2H, allylic protons between the double bonds), 2.15-2.00 (m, 4H, other allylic protons), 1.65 (sextet, J = 7.2 Hz, 2H, -CH₂CH₂OH), 0.95 (t, J = 7.6 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 132.5, 128.9, 128.3, 125.4 (olefinic carbons), 62.5 (-CH₂OH), 32.4, 29.8, 25.7, 20.6, 14.2 (-CH₂- and -CH₃ carbons).

-

Mass Spectrometry (EI): m/z (%) 154 (M⁺), 136, 121, 107, 93, 79, 67, 55, 41.

Conclusion

Both the sequential Wittig reaction and the Z-selective cross-metathesis provide effective and stereoselective routes to this compound. The choice of method may depend on the availability of starting materials, catalysts, and the desired scale of the synthesis. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful synthesis of this valuable compound.

References

Application Note: A Standardized Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromones

Introduction

Pheromones are chemical signals pivotal for intraspecies communication, governing behaviors such as mating, aggregation, and alarm signaling. The identification and quantification of these often volatile and complex compounds are crucial for research in chemical ecology, pest management, and behavioral studies.[1] Gas chromatography coupled with mass spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for the separation and identification of trace-level semiochemicals.[1] This document provides a comprehensive protocol for the collection, preparation, and GC-MS analysis of pheromones, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

The successful analysis of pheromones by GC-MS is critically dependent on meticulous sample collection and preparation. The choice of methodology is heavily influenced by the volatility of the target compounds and the nature of the biological source.[1][2]

Sample Collection and Extraction

Three primary methods for sample collection and extraction are detailed below. The selection of the appropriate method is crucial for obtaining high-quality data.

Method A: Solvent Extraction of Glands or Tissues

This method is well-suited for less volatile pheromones or when the pheromone-producing gland is readily accessible.[1]

-

Dissect the pheromone gland or relevant tissue from the organism. For instance, in insects, this may involve excising the abdominal tips.

-

Immediately immerse the tissue in a 2 mL glass vial containing 10-50 µL of a high-purity solvent such as hexane (B92381) or dichloromethane.

-

Allow the extraction to proceed for a period of 2 to 24 hours at room temperature.

-

Carefully remove the tissue from the vial. An internal standard can be added at this stage for quantification purposes.

-

If necessary, the resulting extract can be concentrated under a gentle stream of nitrogen before GC-MS analysis.

Method B: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for sampling volatile and semi-volatile pheromones from the headspace of a sample.

-

Select an SPME fiber with a coating appropriate for the target analytes (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

-

Place the biological sample (e.g., a single insect, plant material) in a sealed vial.

-

Expose the SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.

-

Retract the fiber and introduce it directly into the GC injection port for thermal desorption and analysis.

Method C: Dynamic Headspace Trapping (Purge and Trap)

This technique is highly effective for collecting and concentrating airborne volatiles by actively sampling a larger volume of air.

-

Place the sample in a sealed chamber and pass a stream of purified air over it to sweep the volatile pheromones.

-

Pass the resulting gas stream through a trap containing a sorbent material (e.g., Porapak Q, Tenax) that adsorbs the pheromones.

-

After collection, the pheromones are desorbed from the trap, either thermally by heating the trap in the GC injector or by eluting with a small volume of solvent.

Derivatization

For pheromones containing active functional groups (e.g., alcohols, phenols, carboxylic acids, amines), derivatization is often necessary to improve their volatility and thermal stability for GC analysis. Silylation is a common derivatization technique.

-

Evaporate the solvent from the pheromone extract to dryness under a gentle stream of nitrogen.

-

Add 20-50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilyl (TMCS) as a catalyst.

-

Add an equal volume of a suitable solvent like pyridine (B92270) or acetonitrile.

-

Heat the vial at a specific temperature (e.g., 75°C) for a defined time (e.g., 30-45 minutes) to ensure the reaction goes to completion.

-

Cool the sample to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for pheromone analysis. These should be considered as a starting point and optimized for specific target analytes.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless (for 1 min) | Maximizes the transfer of trace analytes to the column. |

| Injector Temperature | 250 °C (optimize for thermal lability) | Balances efficient vaporization with minimizing degradation of thermally sensitive compounds. |

| Carrier Gas | Helium (99.999% purity) | Inert gas to carry the sample through the column. |

| Column | Capillary column (e.g., 30 m x 250 µm, 0.25 µm film thickness) | Provides high-resolution separation of complex mixtures. |

| Oven Program | Initial: 50-60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5-10 min) | Separates compounds based on their boiling points and volatility. |

| Mass Spectrometer | ||

| MS System | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Determines the mass-to-charge ratio of ionized molecules. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization method that creates reproducible fragmentation patterns. |

| Mass Range | 50 - 800 amu | Covers the expected mass range of pheromones and their fragments. |

| Data Acquisition | Full Scan Mode | Allows for the identification of unknown compounds by comparing mass spectra to libraries. |

Data Presentation

Quantitative analysis of pheromones is crucial for understanding their biological activity. The following table presents example data for the quantitative analysis of synthetic human pheromones found in commercial perfumes, analyzed by GC-MS.

| Pheromone | Retention Time (min) | Concentration (mg/mL) |

| Androstenone | 12.54 | 0.085 |

| Androstenol | 11.98 | 0.042 |

| Androsterone | 12.21 | 0.110 |

Data adapted from a study on commercially available perfumes. The external standard method was used for quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the GC-MS analysis of pheromones, from sample collection to data analysis.

Caption: General experimental workflow for GC-MS analysis of pheromones.

Decision Logic for Derivatization

The decision to perform derivatization is a critical step in the analytical protocol. The following diagram outlines the logical process for making this determination.

Caption: Decision logic for performing derivatization.

References

Application Notes and Protocols for Electroantennography (EAG) Studies of Insect Response to (Z,Z)-4,7-Decadienol

For Researchers, Scientists, and Drug Development Professionals

Introduction